Product packaging for GSK-269984A(Cat. No.:CAS No. 892664-04-9)

GSK-269984A

Cat. No.: B1672374
CAS No.: 892664-04-9
M. Wt: 428.2 g/mol
InChI Key: ROPHIKMBWGQPQO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Prostaglandin (B15479496) E2 and EP1 Receptor Biology in Mammalian Physiology

Prostaglandin E2 (PGE2) is a lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) and prostaglandin E synthase enzymes. wikipedia.org It exerts a wide range of biological effects by interacting with four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. wikipedia.orgresearchgate.net These receptors differ in their tissue distribution, ligand-binding affinities, and intracellular signaling pathways. nih.gov

The EP1 receptor, a 42-kDa protein encoded by the PTGER1 gene, is coupled to the Gq protein. wikipedia.orgmdpi.com Activation of the EP1 receptor by PGE2 stimulates phospholipase C, leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). researchgate.netmdpi.compatsnap.com This signaling cascade is involved in various physiological processes. In the central nervous system, EP1 receptors mediate hyperalgesia (increased pain sensitivity), while systemically they can suppress pain perception. wikipedia.org They also play a role in regulating blood pressure and have been implicated in bone metabolism, where they appear to act as a negative regulator of bone formation. nih.govwustl.edu The relative potency of standard prostaglandins (B1171923) for activating the EP1 receptor is PGE2 ≥ PGE1 > PGF2alpha > PGD2. wikipedia.org

Rationale for EP1 Receptor Antagonism in Pathophysiological Processes

The involvement of the PGE2-EP1 signaling pathway in various disease states provides a strong rationale for the development of EP1 receptor antagonists. By blocking the binding of PGE2 to the EP1 receptor, these antagonists can prevent the downstream signaling that contributes to pathology. patsnap.com

Key areas where EP1 antagonism is being explored include:

Pain and Inflammation: The EP1 receptor is a crucial mediator of pain perception and inflammatory responses. nih.govpatsnap.com Blocking this receptor offers a targeted approach to pain relief, potentially avoiding the broader side effects associated with non-selective anti-inflammatory drugs (NSAIDs) that inhibit the entire COX cascade. patsnap.comnih.gov EP1 antagonists have shown efficacy in preclinical models of inflammatory pain. researchgate.net

Cancer: PGE2 signaling through the EP1 receptor has been implicated in tumor growth and metastasis. patsnap.com Studies have shown that EP1 receptor expression is positively associated with tumor grade in prostate cancer and that blocking this receptor can delay carcinogenesis and progression in animal models by inducing apoptosis. nih.gov Furthermore, EP1 receptor antagonists have been shown to prevent UV-induced tumor formation in animal models of skin cancer. mdpi.com

Cardiovascular Disease: EP1 receptors are involved in the regulation of blood pressure. nih.govpatsnap.com Mice lacking the EP1 receptor have significantly reduced systolic blood pressure. nih.gov Antagonizing this receptor could therefore represent a novel strategy for managing conditions like hypertension. patsnap.comabdominalkey.com

Kidney Disease: In experimental models of diabetic nephropathy, inhibition of the EP1 receptor has been shown to slow the progression of mesangial expansion and ameliorate renal and glomerular hypertrophy. abdominalkey.com

Historical Development of EP1 Antagonists: Early Discoveries and Associated Challenges

The development of EP1 antagonists has been a focus of medicinal chemistry for years, driven by the receptor's role in pain and other pathologies. Early research led to the discovery of several selective antagonists, such as SC-19220 and SC-53122, which were valuable tools for studying EP1 receptor physiology. abdominalkey.com

However, the path to clinical application has been fraught with challenges. Many early-generation compounds encountered developmental issues, including poor metabolic stability and suboptimal pharmacokinetic profiles. nih.govresearchgate.net For instance, the development of the EP1 antagonist GW-848687X was hampered by such issues. researchgate.net The lack of a truly selective and drug-like EP1 antagonist frustrated early investigations into the receptor's role in health and disease. nih.gov These difficulties highlighted the need for new chemical entities with improved properties, which set the stage for the development of next-generation antagonists like GSK-269984A. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H13Cl2FNNaO3 B1672374 GSK-269984A CAS No. 892664-04-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPHIKMBWGQPQO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FNNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892664-04-9
Record name GSK-269984A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892664049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-269984A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39648636R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Discovery and Preclinical Pharmacological Characterization of Gsk 269984a

Strategic Medicinal Chemistry Approaches Leading to GSK-269984A

The development of this compound was the culmination of a focused medicinal chemistry program aimed at identifying a clinical candidate for the treatment of inflammatory pain by antagonizing the EP1 receptor.

Identification and Optimization of Methylene-Linked Picolinic Acid Derivatives

The core structure of this compound belongs to the class of methylene-linked picolinic acid derivatives. This chemical series was identified and optimized to yield a compound with the desired pharmacological properties. The systematic exploration of structure-activity relationships within this series led to the synthesis of this compound, a molecule that demonstrated excellent activity in preclinical models of inflammatory pain. nih.gov The final compound, sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate, was selected for further development based on its potent and selective antagonism of the EP1 receptor. nih.govnih.gov

In Vitro Pharmacological Evaluation of this compound

A comprehensive in vitro pharmacological evaluation was undertaken to characterize the interaction of this compound with the EP1 receptor and to assess its selectivity against other prostanoid receptors.

EP1 Receptor Binding Affinity and Functional Antagonism in Recombinant Systems

The binding affinity of this compound for the human EP1 receptor was determined using a radioligand binding assay with [3H]-PGE2 in Chinese Hamster Ovary (CHO) cells engineered to overexpress the human EP1 receptor. In this recombinant system, this compound demonstrated potent inhibition of [3H]-PGE2 binding, yielding a pIC50 value of 7.9, which indicates a high affinity for the EP1 receptor. medchemexpress.com

Beyond simple binding, the functional antagonism of this compound was confirmed by its ability to inhibit the downstream signaling induced by the natural agonist, prostaglandin (B15479496) E2 (PGE2).

Detailed Analysis of Competitive Antagonist Properties via Schild Regression

To further elucidate the mechanism of antagonism, a Schild regression analysis was performed. This analysis is a rigorous method used to distinguish between competitive and non-competitive antagonists. This compound produced a concentration-dependent rightward shift in the PGE2 dose-response curve without depressing the maximum response, a hallmark of competitive antagonism. medchemexpress.com The Schild analysis yielded a pA2 value of 8.1 ± 0.3 with a slope of 1.0. medchemexpress.com A slope of unity is strong evidence that this compound acts as a competitive antagonist at the EP1 receptor, reversibly binding to the same site as the endogenous ligand, PGE2.

ParameterValueCell SystemReference
pIC507.9CHO cells expressing human EP1 receptor medchemexpress.com
pA28.1 ± 0.3Not specified medchemexpress.com
Schild Slope1.0Not specified medchemexpress.com

Pharmacokinetic Assessment and Metabolic Stability Research of Gsk 269984a

In Vitro Metabolic Stability Profiling Across Preclinical Species

In the early stages of drug discovery, in vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. These assays typically utilize liver microsomes or hepatocytes from various preclinical species, such as rats, dogs, and monkeys, as well as from humans. The primary goal is to determine the rate at which a compound is metabolized by enzymes in the liver, the main site of drug metabolism. This is often expressed as the compound's half-life (t½) and intrinsic clearance (CLint).

A compound with high metabolic instability is likely to be cleared rapidly from the body, leading to low systemic exposure and potentially a short duration of action, which may render it unsuitable for further development. Conversely, a compound that is too stable might accumulate in the body, increasing the risk of toxicity. Therefore, an optimal metabolic stability profile is sought.

For GSK-269984A, in vitro metabolic stability studies were conducted across different preclinical species to inform the selection of appropriate animal models for toxicity studies and to predict human pharmacokinetics. While specific quantitative data from these comparative in vitro studies on this compound are not publicly available, the subsequent clinical study reports indicate that the predictions derived from this preclinical data were suboptimal. researchgate.net This suggests that there were likely significant differences in the metabolism of this compound between the preclinical species and what was anticipated in humans, a common challenge in drug development. These inconsistencies between the in vitro metabolic data and the subsequent in vivo pharmacokinetic profiles in animals prompted a more direct evaluation of its human pharmacokinetics. researchgate.net

A hypothetical representation of such comparative data is presented in the interactive table below, illustrating the type of information that would be generated in such studies.

Interactive Table: Hypothetical In Vitro Metabolic Stability of this compound This table is for illustrative purposes and does not represent actual data for this compound.

Species Test System Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Liver Microsomes 45 30
Dog Liver Microsomes 60 20
Monkey Liver Microsomes 25 55

In Vivo Cross-Species Pharmacokinetic Predictions and Observed Discrepancies

Following in vitro assessments, in vivo pharmacokinetic studies are conducted in preclinical species to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. Data from these studies, typically in at least two or three species (e.g., rat, dog, monkey), are then used to predict the pharmacokinetic parameters in humans through allometric scaling, a method that relates physiological parameters across species based on body weight.

In the case of this compound, in vivo pharmacokinetic data were generated from studies in rats, dogs, and monkeys. researchgate.net However, a significant finding in the development of this compound was the notable lack of agreement between the human PK parameters predicted from this cross-species allometric scaling and the actual observed data from a subsequent human study. researchgate.net

The preclinical in vivo studies revealed that this compound had moderate blood clearance in the rat and dog, but high clearance in the monkey, which was reflected in the half-life observed in each species. researchgate.net This variability across species already introduces uncertainty into the prediction of human pharmacokinetics. When the human data became available, it was clear that simple allometric scaling was not a reliable predictor for this compound. researchgate.net

This discrepancy underscored a critical challenge in the development program for this compound and highlighted the limitations of relying solely on preclinical data for predicting human outcomes. Such inconsistencies can arise from various factors, including differences in metabolic pathways, protein binding, or the involvement of drug transporters that are not conserved across species.

Human Microdose Study Methodology and its Role in Early Development

To address the uncertainty surrounding the predicted human pharmacokinetics of this compound, a human microdose study was conducted. researchgate.net This innovative approach, also known as a Phase 0 study, involves administering a very low, sub-pharmacological dose of a drug candidate (typically less than 100 micrograms) to a small group of human volunteers. researchgate.net The aim is to obtain early human pharmacokinetic data without the need for extensive preclinical safety and toxicology studies required for traditional Phase 1 trials.

The primary objective of the human microdose study for this compound was to evaluate its pharmacokinetics in human volunteers following a single oral and intravenous (IV) microdose of 100 µg. researchgate.net The study involved two groups of healthy volunteers, with one group receiving the oral dose and the other receiving the intravenous dose. researchgate.net Blood samples were collected for up to 24 hours, and the concentrations of the parent drug were measured using a highly sensitive analytical method (high-pressure liquid chromatography-tandem mass spectrometry). researchgate.net

By administering both oral and IV doses, the study could determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), terminal elimination half-life (t½), and absolute oral bioavailability. researchgate.net

The results from the human microdose study of this compound provided a clear pharmacokinetic profile in humans. Following the intravenous microdose, the geometric mean values for clearance, steady-state volume of distribution, and terminal elimination half-life were 9.8 L/h, 62.8 L, and 8.2 hours, respectively. researchgate.net The peak plasma concentration (Cmax) and area under the curve (AUC) were 3.2 ng/mL and 10.2 ng/mLh, respectively. researchgate.net The corresponding oral parameters showed a Cmax of 1.8 ng/mL and an AUC of 9.8 ng/mLh. researchgate.net A key finding was an estimated absolute oral bioavailability of 95%. researchgate.net

Interactive Table: Human Pharmacokinetic Parameters of this compound from Microdose Study

Parameter Intravenous (100 µg) Oral (100 µg)
Clearance (CL) 9.8 L/h -
Volume of Distribution (Vss) 62.8 L -
Terminal Half-life (t½) 8.2 h 9.9 h
Cmax 3.2 ng/mL 1.8 ng/mL
AUC(0,∞) 10.2 ng/mL*h 9.8 ng/mL*h

The data obtained from the human microdose study had significant implications for the continued development of this compound. The favorable pharmacokinetic profile observed in humans, particularly the high oral bioavailability and a half-life consistent with a clinically acceptable dosing regimen, de-risked a critical development liability that had been identified from the inconsistent preclinical data. researchgate.net

This early human data allowed the development team to make a more informed decision about progressing the compound. For drug development programs where there are inconsistencies between preclinical in vitro metabolic data and in vivo pharmacokinetic data, and where there is uncertainty in allometric predictions of the human PK profile, the this compound case supports the early use of human microdose studies. researchgate.net This approach can facilitate the selection of promising compounds for further clinical development and prevent the allocation of significant resources to candidates that are likely to fail due to poor pharmacokinetics in humans. researchgate.net

Molecular and Cellular Mechanisms of Ep1 Antagonism by Gsk 269984a

Elucidation of Intracellular Signaling Pathways Modulated by EP1 Antagonism

The EP1 receptor is fundamentally linked to intracellular calcium mobilization. patsnap.com It is coupled to the Gαq/11 family of G-proteins. mdpi.compnas.org Upon binding of an agonist like PGE2, the receptor activates its associated G-protein, which in turn stimulates the effector enzyme phospholipase C (PLC). mdpi.comkarger.com PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. karger.com The subsequent rise in intracellular Ca²⁺ concentration, along with DAG, activates members of the protein kinase C (PKC) family. patsnap.comkarger.com This Gq-PLC-IP3-Ca²⁺-PKC cascade is the canonical signaling pathway for the EP1 receptor.

GSK-269984A, by acting as a competitive antagonist, binds to the EP1 receptor but does not elicit this conformational change required for G-protein activation. medchemexpress.com Consequently, it blocks the entire downstream signaling cascade initiated by PGE2 binding. This blockade prevents the activation of PLC, suppresses the generation of IP3 and DAG, and ultimately inhibits the mobilization of intracellular Ca²⁺ and the activation of PKC.

Pathway ComponentRole in EP1 SignalingEffect of this compound Antagonism
Receptor Prostaglandin (B15479496) E2 Receptor 1 (EP1)Binds to the receptor, preventing PGE2 binding
G-Protein GαqActivation is blocked
Effector Enzyme Phospholipase C (PLC)Stimulation is inhibited
Second Messengers IP3, DAG, Intracellular Ca²⁺Production and release are prevented
Downstream Kinase Protein Kinase C (PKC)Activation is suppressed

Regulation of Prostaglandin E2-Mediated Cellular Responses by this compound

PGE2 is a key mediator of inflammation and pain, and its effects are exerted through four receptor subtypes (EP1-4). pnas.orgnih.gov The EP1 receptor, specifically, is implicated in mediating pain perception (algesia) and regulating blood pressure. nih.gov By blocking this receptor, this compound directly regulates these cellular responses.

Research has demonstrated that this compound is a potent, competitive antagonist at the human EP1 receptor. nih.gov In functional assays, this compound causes a concentration-dependent rightward shift of the PGE2 dose-response curve, which is characteristic of competitive antagonism. medchemexpress.com This inhibition of PGE2-induced activity underlies its potential as a treatment for inflammatory pain. researchgate.net The potency of this compound has been quantified in various in vitro assays.

ParameterValueDescriptionReference
pIC₅₀ 7.9The negative logarithm of the half-maximal inhibitory concentration from a functional assay. medchemexpress.commedchemexpress.comglpbio.commedchemexpress.com
pA₂ 8.1 ± 0.3A measure of antagonist potency derived from Schild analysis, indicating competitive antagonism. medchemexpress.com
Selectivity 100–10,000 fold for EP1Highly selective for the EP1 receptor over other key prostaglandin targets, except for the thromboxane (B8750289) A₂ (TP) receptor. nih.gov

By preventing PGE2 from activating the EP1 receptor, this compound inhibits the downstream signaling that leads to neuronal sensitization and the perception of pain. patsnap.com This targeted approach offers a more specific mechanism for analgesia compared to non-selective drugs like NSAIDs, which inhibit prostaglandin synthesis altogether. patsnap.comnih.gov

Interplay with Other Signaling Cascades Affected by EP1 Receptor Activity

The cellular response to PGE2 is complex, as it depends on the relative expression and activity of all four EP receptor subtypes, each of which couples to a different primary signaling pathway. mdpi.com While EP1 couples to Gq and increases intracellular calcium, the EP2 and EP4 receptors couple to Gs to increase cyclic AMP (cAMP), and the EP3 receptor primarily couples to Gi to decrease cAMP. mdpi.compnas.orgkarger.com

By selectively antagonizing the EP1 receptor, this compound alters the balance of PGE2-induced signaling. In a cell expressing multiple EP receptor subtypes, blocking the EP1/Gq pathway would mean that the cellular response to PGE2 would be dominated by the signaling outputs of the other receptors, such as the cAMP-mediated pathways of EP2, EP4, and EP3.

Furthermore, the signaling cascade initiated by EP1 can directly interact with other pathways. For instance, studies have shown that the EP1-mediated activation of PKC and the subsequent rise in intracellular calcium can activate calmodulin and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). karger.com This EP1-PKC-CaMKII pathway has been demonstrated to modulate the function of other receptors, such as increasing the cell surface expression and currents of GABAA receptors in cerebellar granule neurons. karger.com By blocking this initial step with this compound, the downstream modulation of these other signaling systems is prevented.

Therapeutic Potential and Translational Research Perspectives of Gsk 269984a

Primary Therapeutic Indication: Inflammatory Pain Management

The principal therapeutic target for the development of GSK-269984A was inflammatory pain. nih.gov This compound was identified through a medicinal chemistry program designed to improve upon previous EP1 antagonists, such as GW848687X. nih.gov Research has demonstrated that this compound is a potent and competitive antagonist of the human EP1 receptor at a functional level, exhibiting nanomolar activity. nih.gov

Preclinical studies affirmed its potential as an analgesic. In a rat model of inflammatory pain using Complete Freund's Adjuvant (CFA), orally administered this compound led to a dose-dependent reversal of hypersensitivity. nih.gov A full reversal of this pain sensitivity was achieved, demonstrating efficacy comparable to control compounds. nih.gov This selective, non-steroidal compound showed significant promise in preclinical models for treating inflammatory pain. nih.govbiosynth.com

Preclinical Efficacy of this compound in a Rat Inflammatory Pain Model
ModelCompoundEffectEffective Dose (ED₅₀)Maximum Efficacy
Complete Freund's Adjuvant (CFA) induced hypersensitivityThis compound (oral)Dose-dependent reversal of hypersensitivity2.6 mg kg⁻¹Full reversal at 10 mg kg⁻¹

Exploration of Broader Applications in Prostaglandin (B15479496) E2-Associated Pathologies

While developed for inflammatory pain, the mechanism of this compound as an EP receptor antagonist suggests potential relevance in other conditions driven by Prostaglandin E2 (PGE2). nih.gov The broader family of EP receptors, particularly the EP3 receptor which is also activated by PGE2, is implicated in a range of pathologies. nih.govpatsnap.com

Research into selective EP3 receptor antagonists has provided insights into potential broader applications:

Oncology: In studies on endometrial cancer cells, an EP3 antagonist was shown to suppress cell proliferation and migration. nih.gov The antagonist treatment led to an increase in the expression of estrogen receptor β and a decrease in Ras activity, key pathways in cancer progression. nih.gov Given that glycogen (B147801) synthase kinase-3 (GSK-3) is implicated in various cancers and interacts with multiple signaling pathways, targeting related prostaglandin receptors presents a potential therapeutic strategy. nih.gov

Thrombosis: The EP3 receptor plays a role in enhancing platelet aggregation and blood clot formation. wikipedia.org Selective antagonists of the EP3 receptor have been shown to inhibit platelet activation in human whole blood and are being developed as potential anti-thrombotic agents that may have a reduced tendency to cause bleeding. wikipedia.org

Cough: Studies in animal models and human tissues indicate that PGE2 can trigger cough responses through the EP3 receptor, suggesting that EP3 antagonists could be investigated for the treatment of chronic cough. wikipedia.org

Although these studies focus on the EP3 receptor, the shared ligand (PGE2) and involvement in inflammatory and cellular signaling pathways suggest that the therapeutic utility of selective EP receptor antagonists like this compound could extend beyond pain into other PGE2-driven conditions. nih.govpatsnap.com

Translational Research Initiatives and Future Clinical Development Considerations

The transition of this compound from preclinical to clinical assessment provides a clear example of translational research. A key challenge in its development was the inconsistency between preclinical data and predictions for human pharmacokinetics (PK). nih.govnih.gov While the compound showed excellent activity in animal models, pharmacokinetic profiling across species (rat, dog, and monkey) predicted that its human PK profile would be suboptimal. nih.govnih.gov

To address this uncertainty, a human microdose study was initiated. nih.govnih.gov This translational approach allows for the early evaluation of a drug's PK profile in humans before committing to larger, more resource-intensive Phase 1 trials. nih.govgsk.com The study administered a single 100 µg oral or intravenous microdose of this compound to healthy volunteers. nih.govnih.gov The results provided definitive human PK data that differed significantly from the predictions based on allometric scaling of preclinical data. nih.gov Notably, the absolute oral bioavailability was found to be high at 95%. nih.govnih.gov

Human Pharmacokinetic Parameters of this compound (100 µg Microdose)
ParameterIntravenous (IV) Administration (Geometric Mean)Oral Administration (Geometric Mean)
Clearance (CL)9.8 L h⁻¹N/A
Steady-State Volume of Distribution (Vss)62.8 LN/A
Terminal Elimination Half-Life (t½)8.2 h9.9 h
Maximum Concentration (Cmax)3.2 ng mL⁻¹1.8 ng mL⁻¹
Area Under the Curve (AUC₀,∞)10.2 ng mL⁻¹ h9.8 ng mL⁻¹ h
Absolute Oral Bioavailability95%

Data sourced from a human microdose study. nih.govnih.gov

This initiative demonstrated the value of early human microdosing for facilitating the selection of compounds for further clinical development, especially when preclinical data presents inconsistencies. nih.gov Despite these detailed translational studies, this compound does not appear in GlaxoSmithKline's publicly disclosed clinical development pipelines in recent years. gsk.com This suggests that, notwithstanding its efficacy in preclinical pain models and the successful characterization of its human pharmacokinetics, a decision may have been made not to advance the compound into later-stage clinical trials. Such decisions are common in pharmaceutical development and can be based on a multitude of strategic and scientific factors beyond initial efficacy and PK profiling. nih.gov

Advanced Research Methodologies and Collaborative Frameworks in Drug Discovery Pertaining to Gsk 269984a

Integration of Artificial Intelligence and Machine Learning in Target Identification and Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of contemporary drug discovery, revolutionizing the processes of target identification and compound optimization. embl.orggsk.ai Pharmaceutical companies like GSK are increasingly leveraging these technologies to analyze vast biological datasets, predict molecular interactions, and accelerate the design of novel therapeutics. gsk.ai

Furthermore, ML algorithms are instrumental in quantitative structure-activity relationship (QSAR) modeling, which predicts the biological activity of a compound based on its chemical structure. nih.govnih.govamr.solutions In the optimization phase of a compound like GSK-269984A, ML models could have been used to virtually screen thousands of structural analogs, prioritizing those with the highest predicted potency and most favorable pharmacokinetic properties, thereby streamlining the medicinal chemistry efforts. nih.gov

Table 1: Key AI/ML Strategies in Drug Discovery

StrategyApplicationPotential Relevance to this compound
Target Identification Analyzing large-scale biological data (genomics, proteomics) to identify and validate novel drug targets. embl.orgnih.govHypothetically used to validate the EP1 receptor's role in inflammatory pain pathways.
Compound Optimization Utilizing machine learning for Quantitative Structure-Activity Relationship (QSAR) modeling to predict compound activity and properties. nih.govamr.solutionsCould have been used to predict the potency and pharmacokinetic profiles of different chemical modifications of the core this compound structure.
Virtual Screening In silico screening of large compound libraries to identify potential hits against a specific target.Could have been part of the initial hit-finding process for the chemical scaffold of this compound.

Application of Functional Proteomics and High-Throughput Screening in Lead Discovery Programs

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large chemical libraries for activity against a specific biological target. nih.gov The discovery of lead compounds like this compound typically originates from extensive HTS campaigns. In these campaigns, thousands to millions of compounds are tested in automated, parallel assays to identify "hits" that modulate the activity of the target protein, in this case, the EP1 receptor.

Following initial hit identification, functional proteomics plays a crucial role in understanding the compound's mechanism of action and potential off-target effects. nih.govnih.gov This discipline involves the large-scale study of proteins and their functions. For a compound like this compound, functional proteomics techniques could be used to:

Confirm Target Engagement: Directly measure the binding of this compound to the EP1 receptor within a cellular context.

Profile Off-Target Interactions: Identify other proteins that this compound may interact with, providing an early assessment of potential side effects.

Elucidate Mechanism of Action: Analyze changes in protein expression or post-translational modifications in response to treatment with this compound, offering insights into the downstream cellular pathways affected by EP1 receptor antagonism. nih.gov

The primary research describing the discovery of this compound details a medicinal chemistry program that led to its identification, which inherently relies on the data generated from such screening and profiling assays. nih.gov

Development of Predictive Models for In Vivo Pharmacokinetic and Efficacy Outcomes

The development of predictive models for in vivo pharmacokinetics (PK) and efficacy is a critical step in assessing the therapeutic potential of a drug candidate. These models aim to forecast how a compound will be absorbed, distributed, metabolized, and excreted (ADME) in a living organism, as well as its effectiveness in treating a specific condition.

For this compound, the initial discovery paper notes that cross-species pharmacokinetic profiling predicted suboptimal human pharmacokinetics. nih.gov This prediction likely stemmed from a combination of in vitro ADME assays and in silico modeling. Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used in this context. PBPK models integrate in vitro data with physiological information to simulate the pharmacokinetic profile of a drug in different species, including humans. nih.govmdpi.comadooq.com

The prediction of suboptimal human PK for this compound led to the decision to conduct a human microdose study, a testament to the value of these predictive models in guiding clinical development strategies. nih.gov

In terms of efficacy, the compound was found to display excellent activity in preclinical models of inflammatory pain. nih.gov These models are essential for demonstrating proof-of-concept and for understanding the relationship between drug exposure and therapeutic effect. The data from these preclinical efficacy studies would have been used to build models to predict the potential effective dose range in humans.

Table 2: Preclinical Data for this compound

ParameterValue/ObservationSource
Target EP1 receptor antagonist nih.govlabiotech.eu
Preclinical Efficacy Excellent activity in preclinical models of inflammatory pain nih.gov
Predicted Human PK Suboptimal nih.gov
Development Decision Progressed to a human microdose study nih.gov

Strategic Research Collaborations with Academic Institutions and Industry Partners for Drug Discovery and Target Validation

The complexity and cost of drug discovery necessitate a collaborative approach. Pharmaceutical companies like GSK actively engage in strategic partnerships with academic institutions and other industry players to access novel technologies, cutting-edge research, and diverse expertise. crick.ac.ukgsk.comgsk.combristol.ac.ukgsk.com

While specific collaborations directly leading to the discovery of this compound are not publicly documented, the medicinal chemistry program that identified the compound was a product of GSK's internal discovery engine, which is continuously fueled by insights and technologies from the broader scientific community. nih.gov The development of a novel EP1 receptor antagonist would have benefited from the extensive body of academic research on prostaglandin (B15479496) signaling and its role in inflammation and pain.

The progression of this compound to a human microdose study also highlights the internal and likely external collaborative efforts required for clinical trial design and execution, involving experts in clinical pharmacology, regulatory affairs, and clinical operations. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK-269984A
Reactant of Route 2
Reactant of Route 2
GSK-269984A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.